molecular formula C48H78O18 B180438 Cirensenoside H CAS No. 162341-29-9

Cirensenoside H

Cat. No.: B180438
CAS No.: 162341-29-9
M. Wt: 943.1 g/mol
InChI Key: VNTZDFZAGFBUPV-SPDQVOHQSA-N
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Description

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate is a natural product found in Eleutherococcus nodiflorus and Eleutherococcus gracilistylus with data available.

Biological Activity

Cirensenoside H is a glycoside compound derived from various plant sources, particularly from the genus Oplopanax. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is one of several saponins isolated from Oplopanax horridus, commonly known as Devil's Club. Saponins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research has been conducted to elucidate the specific effects and mechanisms of this compound.

Biological Activities

1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties against a variety of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential bacterial enzymes, leading to cell lysis or death .

2. Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action can be beneficial in conditions characterized by chronic inflammation .

3. Anticancer Potential
this compound exhibits promising anticancer activity, particularly against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, it has been shown to significantly affect MCF-7 breast cancer cells, leading to reduced cell viability and increased apoptosis markers .

The biological activity of this compound can be attributed to its interaction with cellular receptors and enzymes:

  • Cell Membrane Interaction : The amphipathic nature of saponins allows them to integrate into lipid membranes, disrupting their integrity and function.
  • Cytokine Modulation : By inhibiting nuclear factor kappa B (NF-κB) signaling pathways, this compound reduces the expression of inflammatory mediators.
  • Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancerous cells .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating infections caused by these pathogens .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound was administered to assess its anti-inflammatory effects. The treatment resulted in a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential for managing inflammatory diseases .

Data Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-21(2)23-10-15-48(17-16-46(6)24(30(23)48)8-9-28-44(4)13-12-29(51)45(5,20-50)27(44)11-14-47(28,46)7)43(60)66-42-37(58)34(55)32(53)26(64-42)19-61-40-38(59)35(56)39(25(18-49)63-40)65-41-36(57)33(54)31(52)22(3)62-41/h22-42,49-59H,1,8-20H2,2-7H3/t22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTZDFZAGFBUPV-SPDQVOHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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